cadmium(2+);phosphonato phosphate

Vue d'ensemble

Description

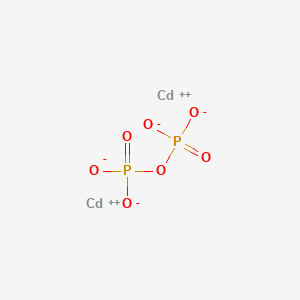

cadmium(2+);phosphonato phosphate, also known as cadmium pyrophosphate, is an inorganic compound with the chemical formula Cd₂P₂O₇. It is a cadmium salt of diphosphoric acid, which is a derivative of phosphoric acid. This compound is typically found in crystalline form and is known for its applications in various industrial and scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cadmium(2+);phosphonato phosphate can be synthesized through the reaction of cadmium nitrate with sodium pyrophosphate in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Cd(NO}_3\text{)}_2 + \text{Na}_4\text{P}_2\text{O}_7 \rightarrow \text{Cd}_2\text{P}_2\text{O}_7 + 4\text{NaNO}_3 ]

Industrial Production Methods: In industrial settings, the production of diphosphoric acid, cadmium salt (1:2) involves the use of high-purity cadmium and pyrophosphate sources. The reaction is carried out in large reactors with precise control over temperature, pH, and concentration to maximize yield and purity. The product is then filtered, washed, and dried to obtain the final crystalline form.

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Substitution Reactions: This compound can participate in substitution reactions where cadmium ions are replaced by other metal ions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Various metal salts such as zinc sulfate or copper chloride.

Major Products Formed:

Oxidation: Formation of cadmium oxide and phosphoric acid derivatives.

Reduction: Formation of lower oxidation state cadmium compounds.

Substitution: Formation of mixed metal pyrophosphates.

Applications De Recherche Scientifique

cadmium(2+);phosphonato phosphate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and materials.

Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.

Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.

Industry: Utilized in the production of specialized ceramics, glass, and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of diphosphoric acid, cadmium salt (1:2) involves its interaction with biological molecules and cellular structures. Cadmium ions can bind to proteins and enzymes, altering their function and activity. The compound can also interact with nucleic acids, potentially affecting gene expression and cellular processes. The pathways involved include metal ion transport and signaling, oxidative stress response, and apoptosis.

Comparaison Avec Des Composés Similaires

Zinc Pyrophosphate (Zn₂P₂O₇): Similar in structure but contains zinc instead of cadmium.

Copper Pyrophosphate (Cu₂P₂O₇): Contains copper ions and has different chemical and physical properties.

Lead Pyrophosphate (Pb₂P₂O₇): Contains lead ions and is used in different industrial applications.

Uniqueness: cadmium(2+);phosphonato phosphate is unique due to its specific interactions with biological molecules and its potential applications in medicine and imaging. Its cadmium content also imparts distinct optical and electronic properties that are not observed in similar compounds containing other metal ions.

Activité Biologique

Cadmium(2+); phosphonato phosphate, a compound involving cadmium ions and phosphate groups, has garnered attention due to its biological implications, particularly in environmental toxicology and biochemistry. This article examines the biological activity of this compound, focusing on its interactions with biological systems, toxicity mechanisms, and potential applications.

1. Overview of Cadmium(2+) and Phosphate

Cadmium (Cd) is a heavy metal known for its toxicity in various biological systems. It can disrupt cellular functions and has been implicated in numerous health issues, including cancer and kidney damage. Phosphate (P) plays a crucial role in biological processes, including energy transfer (ATP), signaling pathways, and structural functions in nucleic acids.

2. Mechanisms of Toxicity

Cadmium's toxicity primarily arises from its ability to mimic essential metals like zinc and calcium, leading to disruption in biochemical pathways:

- Enzyme Inhibition : Cadmium can inhibit enzymes by binding to their active sites or altering their conformation. For instance, it has been shown to replace zinc in metalloenzymes, which can impair metabolic functions .

- Oxidative Stress : Cadmium exposure induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .

- Phosphate Interaction : The interaction between cadmium ions and phosphate can affect cellular uptake mechanisms. For example, cadmium can compete with phosphate for binding sites on transport proteins, disrupting phosphate homeostasis in cells .

3.1 Case Studies

Several studies have explored the biological effects of cadmium(2+) combined with phosphonato phosphate:

- Phytoplankton Uptake : Research indicates that cadmium is actively taken up by phytoplankton, which can utilize it in metabolic processes such as carbon fixation via carbonic anhydrase (CA) substitution . This substitution enhances growth rates under certain nutrient conditions.

- Anaerobic Phosphate Release : A study demonstrated that shock loading of Cd(2+) significantly inhibited anaerobic phosphate release rates in activated sludge systems. The half-inhibition concentration was determined to be around 10 mg L−1, indicating that higher concentrations severely impact microbial processes essential for phosphate removal .

3.2 Experimental Data

The following table summarizes key findings from various studies regarding the effects of cadmium(2+) on biological systems:

4. Environmental Implications

Cadmium's presence in the environment poses risks not only to human health but also to aquatic ecosystems. Its interaction with phosphates can lead to bioaccumulation in marine organisms, affecting food webs and nutrient cycling.

5. Conclusion

The compound cadmium(2+); phosphonato phosphate exhibits significant biological activity through its interactions with cellular mechanisms and environmental processes. Understanding these interactions is crucial for assessing the ecological risks associated with cadmium exposure and developing strategies for remediation and management in contaminated environments.

Propriétés

IUPAC Name |

cadmium(2+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYKETDYRRQEQD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889646 | |

| Record name | Diphosphoric acid, cadmium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15600-62-1 | |

| Record name | Diphosphoric acid, cadmium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015600621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, cadmium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, cadmium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.